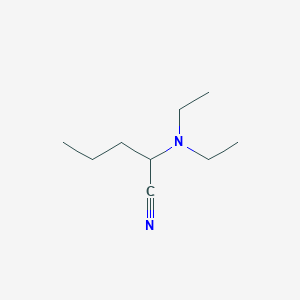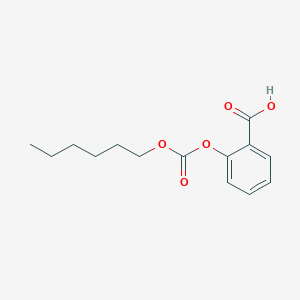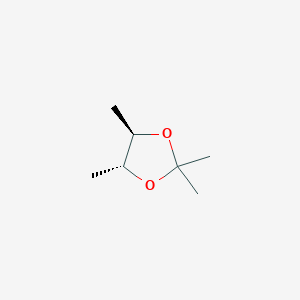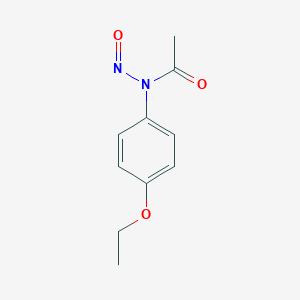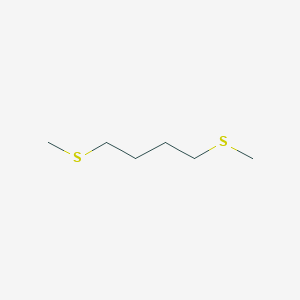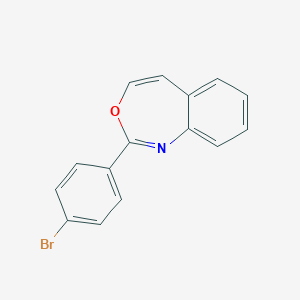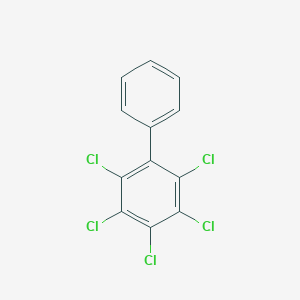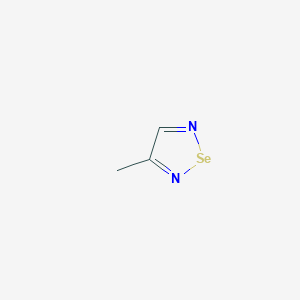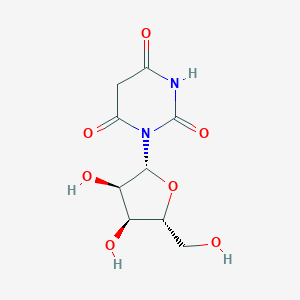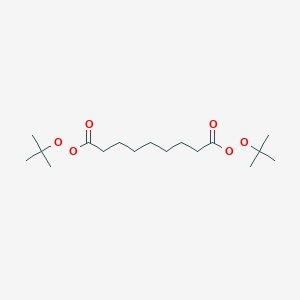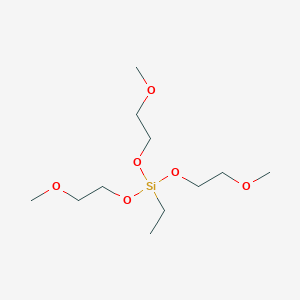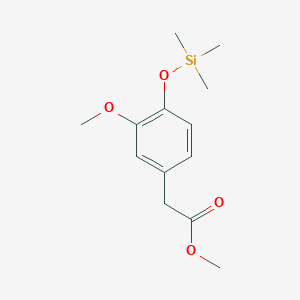
Methyl homovanillate, TMS derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl homovanillate, TMS derivative is a chemical compound with the molecular formula C16H28O5Si2. It is known for its unique structure, which includes a methoxy group and a trimethylsiloxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl homovanillate, TMS derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl esters.
Scientific Research Applications
Methyl homovanillate, TMS derivative is used in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on drug development and pharmacokinetics often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester involves its interaction with specific molecular targets. The methoxy and trimethylsiloxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Similar structure but with a hydroxy group instead of a trimethylsiloxy group.
Benzeneacetic acid, 3,4-dimethoxy-, methyl ester: Contains two methoxy groups instead of a trimethylsiloxy group.
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester: Similar structure but with the methoxy and trimethylsiloxy groups in different positions.
Uniqueness
The presence of both methoxy and trimethylsiloxy groups in acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester makes it unique. These groups contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Properties
CAS No. |
15964-84-8 |
|---|---|
Molecular Formula |
C13H20O4Si |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
methyl 2-(3-methoxy-4-trimethylsilyloxyphenyl)acetate |
InChI |
InChI=1S/C13H20O4Si/c1-15-12-8-10(9-13(14)16-2)6-7-11(12)17-18(3,4)5/h6-8H,9H2,1-5H3 |
InChI Key |
DJHYPDMBBHMGQO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)O[Si](C)(C)C |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


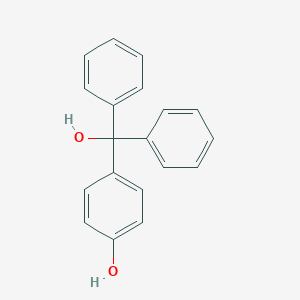
![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)
